

# Physical and chemical properties of 4-Ethylpiperidin-4-ol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Ethylpiperidin-4-ol

Cat. No.: B1322292

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## An In-depth Technical Guide to 4-Ethylpiperidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **4-Ethylpiperidin-4-ol**, a heterocyclic compound of interest in pharmaceutical research and development. This document details its known characteristics, provides hypothetical experimental protocols for its synthesis and analysis based on established chemical principles, and explores its potential biological relevance.

## Core Physical and Chemical Properties

Quantitative data for **4-Ethylpiperidin-4-ol** is not extensively reported in publicly available literature. The following table summarizes available and estimated data for the free base and its hydrochloride salt.

Property	4-Ethylpiperidin-4-ol	4-Ethylpiperidin-4-ol Hydrochloride
Molecular Formula	C <sub>7</sub> H <sub>15</sub> NO	C <sub>7</sub> H <sub>15</sub> NO·HCl
Molecular Weight	129.20 g/mol	165.66 g/mol [1][2]
Appearance	Colorless to pale yellow liquid or solid[3][4]	White to off-white solid
Melting Point	Data not available	Data not available
Boiling Point	Data not available	Data not available
Solubility	Likely soluble in water and polar organic solvents.	Enhanced water solubility compared to the free base.[1][2]
pKa	Data not available (estimated to be basic)	Data not available
CAS Number	550369-44-3[5]	1354949-87-3

## Synthesis and Analysis: Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **4-Ethylpiperidin-4-ol** are not readily available. The following sections provide detailed, representative methodologies based on standard organic chemistry techniques for compounds of this class.

### Synthesis Protocol: Grignard Reaction

A common and effective method for the synthesis of tertiary alcohols such as **4-Ethylpiperidin-4-ol** is the Grignard reaction. This involves the reaction of an N-protected 4-piperidone with an ethyl Grignard reagent. A subsequent deprotection step yields the final product.

Materials:

- N-Boc-4-piperidone
- Magnesium turnings

- Ethyl bromide
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride ( $\text{NH}_4\text{Cl}$ ) solution
- Hydrochloric acid (HCl) in dioxane
- Sodium bicarbonate ( $\text{NaHCO}_3$ )
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

Procedure:

- Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. Add a small crystal of iodine to activate the magnesium. Slowly add a solution of ethyl bromide in anhydrous diethyl ether to the magnesium turnings. The reaction is initiated by gentle heating. Maintain a gentle reflux by controlling the rate of addition of the ethyl bromide solution.
- Reaction with Ketone: Once the Grignard reagent formation is complete, cool the flask in an ice bath. Add a solution of N-Boc-4-piperidone in anhydrous diethyl ether dropwise from the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
- Work-up: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Purification of Intermediate: Remove the solvent under reduced pressure. The resulting crude N-Boc-**4-ethylpiperidin-4-ol** can be purified by column chromatography on silica gel.

- Deprotection: Dissolve the purified N-Boc-**4-ethylpiperidin-4-ol** in a suitable solvent such as dioxane or methanol. Add a solution of hydrochloric acid in dioxane and stir the mixture at room temperature. The progress of the deprotection can be monitored by thin-layer chromatography (TLC).
- Isolation of Final Product: Upon completion, the solvent is removed under reduced pressure. The residue can be triturated with diethyl ether to yield **4-Ethylpiperidin-4-ol** hydrochloride as a solid. The free base can be obtained by neutralization with a base like sodium bicarbonate and subsequent extraction.

## Analytical Protocols

### High-Performance Liquid Chromatography (HPLC):

- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5  $\mu$ m).
- Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 210 nm.
- Sample Preparation: Dissolve a known amount of **4-Ethylpiperidin-4-ol** in the mobile phase.

### Gas Chromatography-Mass Spectrometry (GC-MS):

- Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25  $\mu$ m).
- Carrier Gas: Helium.
- Injection Mode: Split.
- Temperature Program: Start at a low temperature (e.g., 70°C) and ramp up to a higher temperature (e.g., 250°C).
- Mass Spectrometry: Electron Ionization (EI) at 70 eV.

### Nuclear Magnetic Resonance (NMR) Spectroscopy:

- $^1\text{H}$  NMR: Expected signals would include a triplet for the methyl group of the ethyl substituent, a quartet for the methylene group of the ethyl substituent, and multiplets for the piperidine ring protons. The hydroxyl proton signal may be broad and its chemical shift will be dependent on the solvent and concentration.
- $^{13}\text{C}$  NMR: Expected signals would include those for the ethyl group carbons and the carbons of the piperidine ring, including the quaternary carbon bearing the hydroxyl and ethyl groups.

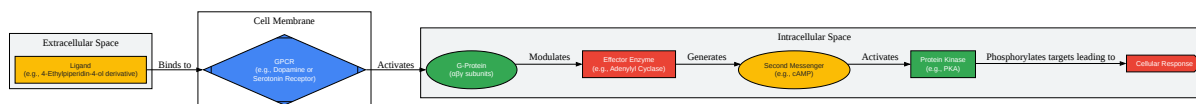
Infrared (IR) Spectroscopy:

- O-H stretch: A broad absorption band in the region of  $3200\text{--}3600\text{ cm}^{-1}$ .
- C-H stretch: Absorptions in the region of  $2850\text{--}3000\text{ cm}^{-1}$ .
- C-O stretch: An absorption in the region of  $1000\text{--}1200\text{ cm}^{-1}$ .

## Biological Relevance and Potential Signaling Pathways

While specific biological activities of **4-Ethylpiperidin-4-ol** are not extensively documented, its structural similarity to known pharmacologically active piperidine derivatives suggests its potential as a modulator of central nervous system targets. Piperidinol-containing compounds are known to interact with various neurotransmitter receptors, many of which are G-protein coupled receptors (GPCRs).

Given its potential as an intermediate for analgesics and anti-anxiety medications, **4-Ethylpiperidin-4-ol** could plausibly interact with dopamine or serotonin receptor signaling pathways. The following diagram illustrates a generalized signaling cascade for a G-protein coupled receptor, which could be a putative target for a **4-Ethylpiperidin-4-ol** derivative.



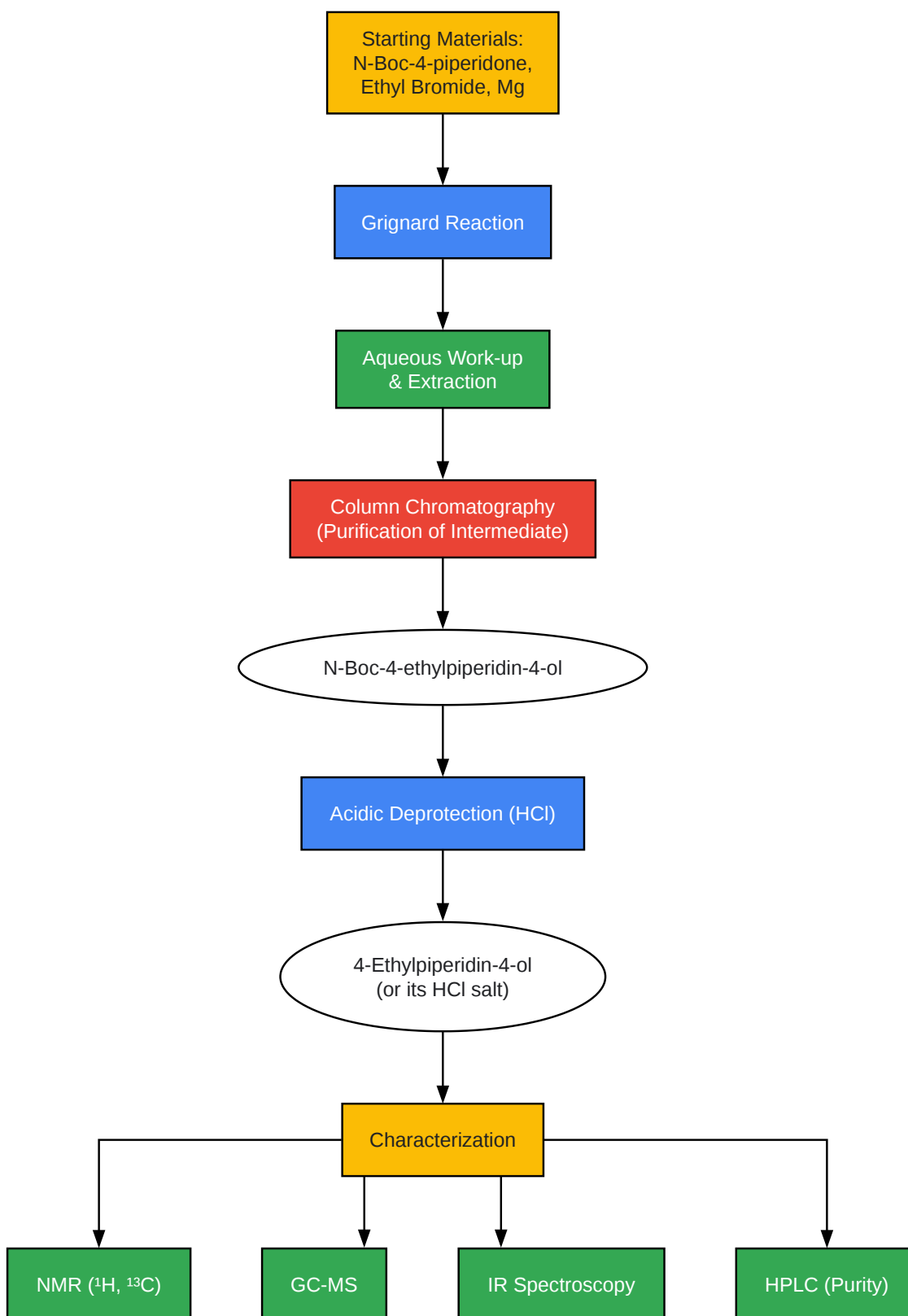
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### Generalized GPCR Signaling Cascade

This diagram illustrates a common mechanism where a ligand binds to a GPCR, leading to the activation of a G-protein, which in turn modulates an effector enzyme to produce a second messenger. This second messenger then activates downstream kinases, resulting in a cellular response. Derivatives of **4-Ethylpiperidin-4-ol** could potentially act as ligands in such a pathway.

## Experimental Workflows

The synthesis and subsequent analysis of **4-Ethylpiperidin-4-ol** can be visualized as a streamlined workflow. The following diagram outlines the key stages from starting materials to the characterization of the final product.



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### Synthesis and Analysis Workflow

This workflow provides a logical progression for the laboratory preparation and characterization of **4-Ethylpiperidin-4-ol**, ensuring the identity and purity of the synthesized compound.

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- To cite this document: BenchChem. [Physical and chemical properties of 4-Ethylpiperidin-4-ol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1322292#physical-and-chemical-properties-of-4-ethylpiperidin-4-ol]

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